N1-Unsubstituted Core for Superior Hydrogen Bond Donation
3-(Hydrazinylmethyl)-1H-pyrazole possesses an unsubstituted N1 position on the pyrazole ring, which serves as a hydrogen bond donor. In contrast, the widely available 3-(hydrazinylmethyl)-1-methyl-1H-pyrazole analog has the N1 position methylated, eliminating this donor site . Crystallographic studies on 1H-unsubstituted pyrazoles demonstrate that the N-H group participates in intermolecular hydrogen bonding networks that define solid-state packing and influence solubility characteristics [1]. The presence of this donor site in 3-(hydrazinylmethyl)-1H-pyrazole provides an additional non-covalent interaction vector for target engagement and crystal engineering that is absent in N1-alkylated comparators.
| Evidence Dimension | Hydrogen bond donor count |
|---|---|
| Target Compound Data | 2 hydrogen bond donors (N1-H of pyrazole; NH₂ of hydrazinyl group) |
| Comparator Or Baseline | 3-(hydrazinylmethyl)-1-methyl-1H-pyrazole: 1 hydrogen bond donor (NH₂ of hydrazinyl group only; N1 methylated) |
| Quantified Difference | 100% increase in hydrogen bond donor count |
| Conditions | Calculated from molecular structure (PubChem/ChemSpider data) [2] |
Why This Matters
The additional hydrogen bond donor capacity affects intermolecular recognition, solubility, and the potential for forming specific binding interactions with biological targets, making the 1H-unsubstituted scaffold distinct from N1-alkylated analogs in both synthetic and biological contexts.
- [1] Infantes, L., et al. (2000). Supramolecular structure of 1H-pyrazoles in the solid state: a crystallographic and ab initio study. Acta Crystallographica Section B, 56, 1018-1028. View Source
- [2] National Center for Biotechnology Information. (2025). PubChem Compound Summary for 3-(hydrazinylmethyl)-1H-pyrazole. View Source
